1-(Bromomethoxy)-4-styrylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethoxy)-4-styrylbenzene is an organic compound that features a bromomethoxy group attached to a benzene ring, which is further substituted with a styryl group
Vorbereitungsmethoden
The synthesis of 1-(Bromomethoxy)-4-styrylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-styrylphenol.
Bromination: The phenol group is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: The brominated intermediate is then treated with methanol in the presence of a base to introduce the methoxy group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(Bromomethoxy)-4-styrylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the styryl group can lead to the formation of saturated derivatives.
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide, sodium ethoxide, or amines.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas in the presence of a palladium catalyst.
Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethoxy)-4-styrylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethoxy)-4-styrylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethoxy group can participate in hydrogen bonding or other interactions, while the styryl group can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethoxy)-4-styrylbenzene can be compared with other similar compounds such as:
1-(Chloromethoxy)-4-styrylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(Methoxymethyl)-4-styrylbenzene: Similar structure but with a methoxymethyl group instead of bromomethoxy.
4-Styrylphenol: Lacks the bromomethoxy group but retains the styryl and phenol functionalities.
Eigenschaften
CAS-Nummer |
119421-16-8 |
---|---|
Molekularformel |
C15H13BrO |
Molekulargewicht |
289.17 g/mol |
IUPAC-Name |
1-(bromomethoxy)-4-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H13BrO/c16-12-17-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2/b7-6+ |
InChI-Schlüssel |
SEPSPORLXWTDGZ-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCBr |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.